2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-11-12(2)21-10-22(17(11)24)9-15(23)20-8-13-16(19-6-5-18-13)14-4-3-7-25-14/h3-7,10H,8-9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZKKMLDERDTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC2=NC=CN=C2C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine with an appropriate acetamide derivative under controlled conditions. The reaction may require catalysts such as Cs2CO3 and solvents like dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include furanone derivatives, dihydropyrimidines, and substituted acetamides, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a) 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide ()
- Core Differences: The pyrimidinone ring in this analog has a single 4-methyl group (vs. 4,5-dimethyl in the target compound), reducing steric bulk and lipophilicity.
- Linkage: A thioether (-S-CH2-) connects the pyrimidinone to the acetamide, whereas the target compound uses an oxygen-based linkage. Thioethers may confer metabolic stability but reduce polarity .
b) Compounds m, n, o ()
These analogs feature:
- Extended peptide-like backbones with phenoxy and hydroxy groups.
- Stereochemical complexity (e.g., 2S,4S,5S configurations), which may enhance target specificity but complicate synthesis.
- A 2-oxotetrahydropyrimidin-1(2H)-yl group, distinct from the dihydropyrimidinone in the target.
Table 1: Key Comparative Data
- Synthetic Accessibility : The target compound’s furan-pyrazine substituent likely requires multi-step synthesis, whereas ’s benzyl analog achieves 66% yield via simpler routes .
- Thermal Stability : ’s higher melting point (196°C) suggests greater crystallinity compared to the target compound’s hypothetical profile.
Implications for Bioactivity
- Lipophilicity : The 4,5-dimethyl groups in the target compound may enhance membrane permeability compared to ’s 4-methyl analog.
- Metabolic Stability : The thioether in could slow oxidative metabolism relative to the target’s oxygen-based linkage.
- Target Engagement : The furan-pyrazine group in the target compound may offer unique binding interactions (e.g., hydrogen bonding via pyrazine nitrogen) absent in ’s benzyl group.
Biological Activity
The compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide is a derivative of pyrimidine and pyrazine, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 359.4 g/mol. The structure includes a pyrimidine ring substituted with a furan and pyrazine moiety, which are known for their diverse biological activities.
Pharmacological Activities
Research indicates that compounds similar to 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide exhibit various pharmacological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrimidine and pyrazine can inhibit cancer cell proliferation. For instance, certain synthesized derivatives demonstrated cytotoxic effects against solid tumor cell lines, indicating potential as anticancer agents .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Research on similar derivatives has indicated their ability to modulate inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses .
- Antimicrobial Properties : Some derivatives have been reported to exhibit antimicrobial activity against various bacterial strains. The structural components of the compound may contribute to its ability to disrupt bacterial cell walls or interfere with metabolic pathways .
Case Studies
Several studies have investigated the biological activity of compounds related to the target molecule:
Study 1: Anticancer Activity
A study evaluated a series of pyrimidine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that specific substitutions on the pyrimidine ring enhanced anticancer activity, with some compounds showing IC50 values in the micromolar range against breast and lung cancer cells .
Study 2: Anti-inflammatory Mechanisms
Another research focused on the anti-inflammatory effects of pyrazole derivatives. The findings suggested that these compounds could significantly reduce the levels of pro-inflammatory cytokines in vitro, providing a basis for their potential therapeutic use in inflammatory diseases .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
